molecular formula C8H13ClO3 B12647488 sec-Butyl 2-chloroacetoacetate CAS No. 85153-47-5

sec-Butyl 2-chloroacetoacetate

Cat. No.: B12647488
CAS No.: 85153-47-5
M. Wt: 192.64 g/mol
InChI Key: YOHRCJWDTDCXOK-UHFFFAOYSA-N
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Description

sec-Butyl 2-chloroacetoacetate: is an organic compound with the molecular formula C8H13ClO3. It is a derivative of acetoacetic acid, where the hydrogen atom of the hydroxyl group is replaced by a sec-butyl group, and one of the hydrogen atoms of the methylene group is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in different fields such as organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • From Ethyl Chloroacetate and sec-Butyl Alcohol:

    • Ethyl chloroacetate is reacted with sec-butyl alcohol in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to yield sec-butyl 2-chloroacetoacetate.
    • Reaction:

      C4H9OH+ClCH2COOEtC8H13ClO3+EtOH\text{C}_4\text{H}_9\text{OH} + \text{ClCH}_2\text{COOEt} \rightarrow \text{C}_8\text{H}_{13}\text{ClO}_3 + \text{EtOH} C4​H9​OH+ClCH2​COOEt→C8​H13​ClO3​+EtOH

  • Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

    • sec-Butyl 2-chloroacetoacetate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
    • Example: Reaction with ammonia to form sec-butyl acetoacetamide.
  • Oxidation and Reduction Reactions:

    • The compound can be oxidized to form sec-butyl 2-chloroacetoacetic acid using oxidizing agents like potassium permanganate.
    • Reduction of the carbonyl group can yield sec-butyl 2-chlorobutanol.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, alcohols, thiols.

Major Products:

  • sec-Butyl acetoacetamide, sec-butyl 2-chloroacetoacetic acid, sec-butyl 2-chlorobutanol.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the preparation of heterocyclic compounds.

Biology:

  • Investigated for its potential use in the synthesis of biologically active molecules.

Medicine:

  • Explored for its potential in the development of pharmaceutical agents, particularly in the synthesis of drugs with anti-inflammatory and analgesic properties.

Industry:

Mechanism of Action

Mechanism:

  • The compound exerts its effects primarily through nucleophilic substitution reactions. The chlorine atom in sec-butyl 2-chloroacetoacetate is highly reactive and can be easily replaced by various nucleophiles.
  • The carbonyl group in the compound can undergo various transformations, making it a versatile intermediate in organic synthesis.

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Ethyl 2-chloroacetoacetate: Similar structure but with an ethyl group instead of a sec-butyl group.

    Methyl 2-chloroacetoacetate: Similar structure but with a methyl group instead of a sec-butyl group.

    tert-Butyl 2-chloroacetoacetate: Similar structure but with a tert-butyl group instead of a sec-butyl group.

Uniqueness:

Properties

CAS No.

85153-47-5

Molecular Formula

C8H13ClO3

Molecular Weight

192.64 g/mol

IUPAC Name

butan-2-yl 2-chloro-3-oxobutanoate

InChI

InChI=1S/C8H13ClO3/c1-4-5(2)12-8(11)7(9)6(3)10/h5,7H,4H2,1-3H3

InChI Key

YOHRCJWDTDCXOK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C(C(=O)C)Cl

Origin of Product

United States

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